3-Chloro-2-methylpropene
Overview
Description
3-Chloro-2-methylpropene is an organic compound with the molecular formula C4H7Cl. It is a colorless liquid with a pungent odor and is insoluble in water.
Mechanism of Action
Target of Action
3-Chloro-2-methylpropene, also known as β-Methallyl chloride, is primarily used as a chemical intermediate in the production of various organic compounds . It is a reactant for the synthesis of cyclobutanone , and has been used in studies of ring-opening polymerization of oxirane derivatives . Therefore, its primary targets are the reactants in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the synthesis of cyclobutanone, this compound reacts with other chemicals under specific conditions . In the study of ring-opening polymerization of oxirane derivatives, it was used as a reactant .
Biochemical Pathways
It is known to be involved in the synthesis of cyclobutanone and the polymerization of oxirane derivatives . These processes can have downstream effects on various biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
This compound is rapidly absorbed, extensively metabolized, and rapidly excreted after oral administration to rats . Most of the excretory products were found in urine; a mercapturic acid was the main metabolite . Considerable amounts were exhaled, some as carbon dioxide .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For instance, in the synthesis of cyclobutanone, it contributes to the formation of the cyclobutanone molecule . In the polymerization of oxirane derivatives, it participates in the formation of the polymer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it can polymerize on exposure to light and is explosively flammable . Its vapors are heavier than air and may travel from the source and collect in low or confined areas . It is slightly soluble in water, soluble in acetone, very soluble in chloroform, and miscible with ethanol and diethyl ether . These properties can affect how it interacts with its environment and its targets.
Biochemical Analysis
Cellular Effects
3-Chloro-2-methylpropene has been found to have carcinogenic effects in experimental animals . It has been shown to cause tumors in the forestomach of mice and rats
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpropene is typically synthesized through the chlorination of isobutene. The reaction involves the addition of chlorine to isobutene, resulting in the formation of this compound. The reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions .
Industrial Production Methods: In industrial settings, isobutene and liquid chlorine are vaporized and then mixed in a reactor. The reaction mixture is then passed through a series of condensers and absorbers to remove by-products such as hydrogen chloride. The final product, this compound, is obtained through distillation, achieving a purity of 95-98% .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylpropene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Polymerization: It can undergo polymerization to form polymers.
Common Reagents and Conditions:
Substitution: Common nucleophiles include hydroxide ions, ammonia, and amines.
Addition: Electrophiles such as hydrogen halides and halogens are used.
Polymerization: Catalysts like aluminum chloride and boron trifluoride are employed.
Major Products:
Substitution: Products include alcohols, amines, and ethers.
Addition: Products include halogenated alkanes.
Polymerization: Products include various polymers used in plastics.
Scientific Research Applications
3-Chloro-2-methylpropene is widely used in scientific research and industrial applications:
Chemistry: It is used as a reactant in the synthesis of cyclobutanone and other organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of plastics, pesticides, and other organic chemicals.
Comparison with Similar Compounds
- 3-Bromo-2-methylpropene
- 3-Chloro-2-methyl-1-propene
- 1-Chloro-3-methyl-2-butene
- 3,3-Dimethylallyl bromide
Uniqueness: 3-Chloro-2-methylpropene is unique due to its specific reactivity and applications. Compared to its analogs, it is more commonly used in the synthesis of cyclobutanone and other specialized organic compounds. Its reactivity with hydroxyl radicals also makes it a subject of interest in atmospheric chemistry studies .
Properties
IUPAC Name |
3-chloro-2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-4(2)3-5/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXAOPZTJOUYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl, Array | |
Record name | METHYLALLYL CHLORIDE | |
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Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
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DSSTOX Substance ID |
DTXSID1020279 | |
Record name | 3-Chloro-2-methylpropene | |
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Molecular Weight |
90.55 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Methylallyl chloride appears as a colorless to straw-colored liquid with a sharp penetrating odor. Less dense than water and insoluble in water. Flash point below 0 °F. May be toxic by ingestion. Irritating to skin and eyes. Used to make plastics and pharmaceuticals., Liquid, Colorless to yellow liquid, with pungent odor; [ICSC] Odor: stench; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | METHYLALLYL CHLORIDE | |
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Record name | 1-Propene, 3-chloro-2-methyl- | |
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Boiling Point |
160 to 162 °F at 760 mmHg (NTP, 1992), 71-72 °C, 72 °C | |
Record name | METHYLALLYL CHLORIDE | |
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Flash Point |
9 °F (NTP, 1992), -12 °C, -3 °F (OPEN CUP), 92 °F (-12 °C) (CLOSED CUP), -12 °C c.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol and ether, very soluble in chloroform, and soluble in acetone., Solubility in water at 20 °C is ca. 0.05 wt%; water solubility in methylallyl chloride is 0.04 wt%., 1400 mg/l in water at 25 °C., Solubility in water, g/100ml at 25 °C: 0.14 (very poor) | |
Record name | METHYLALLYL CHLORIDE | |
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Density |
0.928 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9210 at 15 °C/4 °C; 0.9165 at 20 °C/4 °C, Density of commercial grade = 0.926-0.930 at 20 °C/20 °C, Relative density (water = 1): 0.92 | |
Record name | METHYLALLYL CHLORIDE | |
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Vapor Density |
3.12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |
Record name | METHYLALLYL CHLORIDE | |
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Vapor Pressure |
101.7 mmHg at 68 °F (NTP, 1992), 102.0 [mmHg], 101.7 mm Hg (13.53 x 10 +3 Pa) @ 20 °C, Vapor pressure, kPa at 20 °C: 14 | |
Record name | METHYLALLYL CHLORIDE | |
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Impurities |
Under the influence of light and/or heat, the formation of low concentrations of dimeric methallyl chloride occurs. | |
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Color/Form |
COLORLESS TO STRAW-COLORED LIQUID | |
CAS No. |
563-47-3 | |
Record name | METHYLALLYL CHLORIDE | |
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Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A9X1C3I3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -112 °F (NTP, 1992), < -80 °C, -80 °C | |
Record name | METHYLALLYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3884 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.